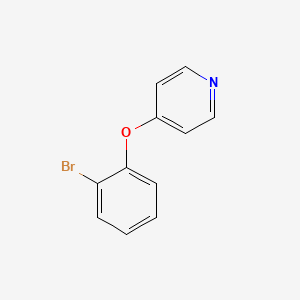

4-(2-Bromophenoxy)pyridine

Übersicht

Beschreibung

“4-(2-Bromophenoxy)pyridine” is a chemical compound with the molecular formula C11H8BrNO1. It has a molecular weight of 250.091.

Synthesis Analysis

The synthesis of “4-(2-Bromophenoxy)pyridine” is not explicitly mentioned in the search results. However, a related compound, “2-methyl-4-phenylpyridine”, has been synthesized using a mixed solvent of water/1,4-dioxane (5:1) to explore the effects of bases and catalysts on the Suzuki coupling reaction under microwave (120 °C)2.Molecular Structure Analysis

The InChI code for “4-(2-Bromophenoxy)pyridine” is 1S/C11H8BrNO/c12-9-4-6-10(7-5-9)14-11-3-1-2-8-13-11/h1-8H1. This code provides a standard way to encode the compound’s molecular structure.

Chemical Reactions Analysis

Specific chemical reactions involving “4-(2-Bromophenoxy)pyridine” are not detailed in the search results. However, a related compound, “2-methyl-4-phenylpyridine”, has been studied in the context of Suzuki coupling reactions2.Physical And Chemical Properties Analysis

“4-(2-Bromophenoxy)pyridine” is a powder at room temperature1. It has a purity of 95%1.Wissenschaftliche Forschungsanwendungen

-

Biochemical for Proteomics Research

-

Pharmaceutical and Agrochemical Production

- Field : Pharmaceutical and Agrochemical Industries

- Application : Pyridine and its derivatives, which include “4-(2-Bromophenoxy)pyridine”, are important building blocks in the pharmaceutical and agrochemical industry for the production of biologically active substances .

- Methods : The specific methods of application or experimental procedures are not detailed in the source .

- Results : The outcomes of this research are not specified in the source .

-

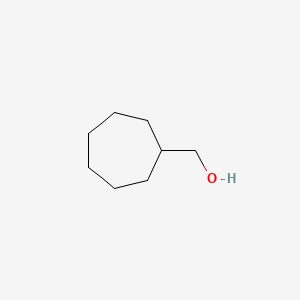

Remote Proton Elimination

- Field : Organic Chemistry

- Application : An approach to the formation of carbon-carbon bonds by remote proton elimination, a distinct mode of carbon-hydrogen activation enabled by distal acidification through five carbon-carbon bonds .

- Methods : This process involves the application of remote proton elimination to cyclodecyl cations .

- Results : This method unveiled an appealing method for the synthesis of decalins .

-

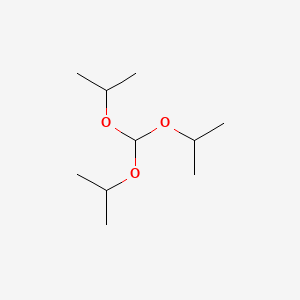

Coordination Polymer of Ni(II)

- Field : Inorganic Chemistry

- Application : A coordination compound [NiCl2L(2-PrOH)]n (where L is 2-(4-bromophenoxy)acetohydrazide; 2-PrOH is isopropanol) was obtained for the first time .

- Methods : The complex was characterized by means of elemental analyses, molar conductance, thermogravimetric analysis, IR spectroscopy, and single crystal X-ray diffraction analysis .

- Results : It was determined that the coordination compound exhibits a polymeric structure. The complexing agent is six-coordinated, and its distorted octahedron forms due to the bidentate coordination of 2-(4-bromophenoxy)acetohydrazide through the carbonyl oxygen atom and the amine nitrogen .

-

Antituberculosis, Antibacterial, Antifungal, and Antimicrobial Pharmaceuticals

- Field : Pharmaceutical Chemistry

- Application : Drugs in the hydrazide functional group, which can include 2-(4-bromophenoxy)acetohydrazide, are an important category within antituberculosis, antibacterial, antifungal, and antimicrobial pharmaceuticals .

- Methods : Hydrazides are considered key intermediates and valuable starting materials for synthesizing novel biologically active derivatives .

- Results : For example, hydrazide derivatives containing an aromatic fragment exhibit antibacterial and antifungal activities, the extent of which depends on the nature of the substituent attached to the benzene ring .

Safety And Hazards

“4-(2-Bromophenoxy)pyridine” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled4.

Zukünftige Richtungen

While specific future directions for “4-(2-Bromophenoxy)pyridine” are not mentioned in the search results, substituted pyridines with diverse functional groups are important structural motifs found in numerous bioactive molecules5. There is a need for a single robust method allowing the selective introduction of multiple functional groups5. This suggests that future research could focus on developing such methods.

Eigenschaften

IUPAC Name |

4-(2-bromophenoxy)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrNO/c12-10-3-1-2-4-11(10)14-9-5-7-13-8-6-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEYSHVVIBUCHMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC2=CC=NC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Bromophenoxy)pyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

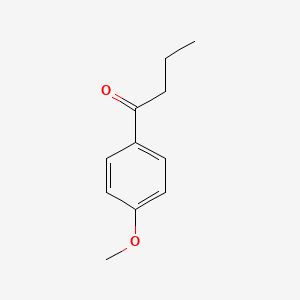

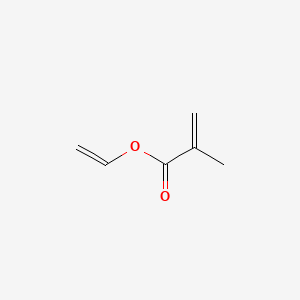

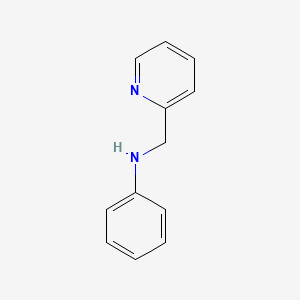

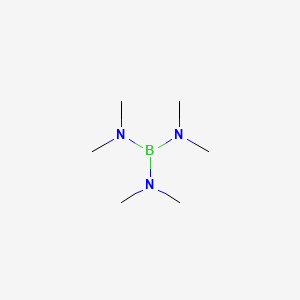

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.